molecular formula C12H12FNSi B8450528 3-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile

3-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile

Cat. No.: B8450528
M. Wt: 217.31 g/mol
InChI Key: DNCPRRALJDKXID-UHFFFAOYSA-N
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Description

3-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile is a useful research compound. Its molecular formula is C12H12FNSi and its molecular weight is 217.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12FNSi

Molecular Weight

217.31 g/mol

IUPAC Name

3-fluoro-5-(2-trimethylsilylethynyl)benzonitrile

InChI

InChI=1S/C12H12FNSi/c1-15(2,3)5-4-10-6-11(9-14)8-12(13)7-10/h6-8H,1-3H3

InChI Key

DNCPRRALJDKXID-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC(=C1)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of commercially available 3-bromo-5-fluorobenzonitrile (5 g, 25 mmol) and triethylamine (35 ml) in 35 ml of THF was bubbled nitrogen for 10 min. Then added trimethylsilylacetylene (5.0 g, 50 mmol), copper iodide (60 mg, 0.31 mmol), and PdCl2(PPh3)2 (80 mg, 0.11 mmol) and the reaction mixture was heated with a heating mantle. After an initial exotherm, the reaction was heated at reflux for 3 hrs. The reaction mixture was concentrated on a rotary evaporator and the dark residue diluted with hexane and washed with water three times. The hexane layer was filtered through Celite and the filtrate was concentrated to give a brown oil. The crude material was used without further purification. LCMS B: Ret time 3.96 min, (M+H)+=218.14. 1H NMR, 400 MHz, CDCl3: 7.57 (s, 1H), 7.43 (m, 1H), 7.35 (m, 1H), 0.26 (s, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
catalyst
Reaction Step Two
Quantity
80 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-5-fluorobenzonitrile (2.5 g, 12.5 mmol), (trimethylsilyl)acetylene (2.86 ml, 20 mmol), bis(acetate)bis(triphenylphoshpino) Palladium(II) (936 mg, 1.25 mmol) and triethylamine (35 ml) in toluene (35 ml) was 15 degassed by bubbling nitrogen through the solution and then stirred at 95° C. for 30 minutes. Filtration and concentration to yield a crude product. It was diluted with EtOAc (150 ml). The organic phase was washed with saturated NaHCO3 solution (50 ml), brine (50 ml) and the organic layer was dried over sodium sulfate. Filtration and concentration to yield a product A293.1 (2.4 g, 88%). HPLC: 95%, retention time: 4.05 minute (condition A). LC/MS (M+H)+=218.2.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step Two
[Compound]
Name
bis(acetate)bis(triphenylphoshpino) Palladium(II)
Quantity
936 mg
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five

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